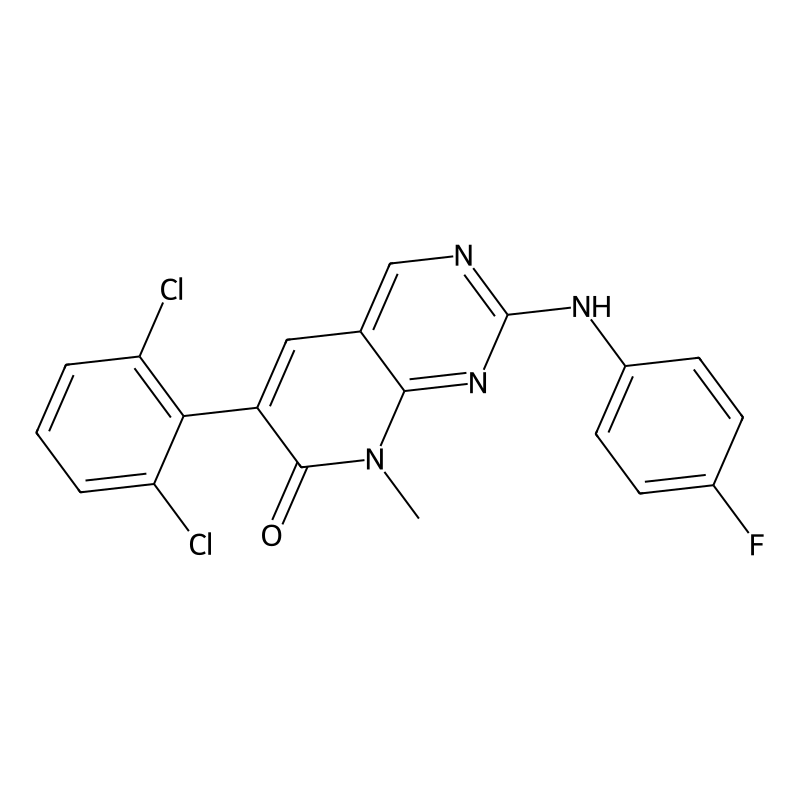

Pyrido(2,3-d)pyrimidin-7(8H)-one, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pyrido(2,3-d)pyrimidin-7(8H)-one, 6-(2,6-dichlorophenyl)-2-((4-fluorophenyl)amino)-8-methyl- is a complex heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. These compounds are characterized by a bicyclic structure that includes a pyridine and a pyrimidine ring fused together. This specific compound features a dichlorophenyl group and a fluorophenyl amino substituent, along with a methyl group at the 8-position of the pyrido[2,3-d]pyrimidin-7(8H)-one core structure. The unique arrangement of these substituents contributes to its potential biological activity and applications in medicinal chemistry.

- Cyclization: The initial step often involves cyclization reactions where substituted pyridines or pyrimidines undergo transformations to form the bicyclic system. For instance, one method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of bases like sodium methoxide to yield the desired pyrido[2,3-d]pyrimidin-7(8H)-one structure .

- Substitution Reactions: Following cyclization, further modifications can be achieved through nucleophilic substitution reactions. For example, introducing various aryl groups at specific positions on the core structure can enhance biological activity .

- Functional Group Manipulation: The presence of functional groups such as amino and halogen substituents allows for additional reactivity and can be used to tailor the compound for specific applications.

Pyrido[2,3-d]pyrimidin-7(8H)-ones have shown promising biological activities, particularly as inhibitors of various kinases. These compounds are being investigated for their potential as:

- Tyrosine Kinase Inhibitors: Several derivatives have been identified as selective inhibitors for tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .

- Antitumor Agents: Due to their ability to inhibit key enzymes involved in tumor growth and proliferation, these compounds are being explored for their antineoplastic properties .

The unique substitution patterns on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold can significantly influence their selectivity and potency against specific targets.

Synthesis methods for pyrido(2,3-d)pyrimidin-7(8H)-one derivatives typically include:

- One-Pot Reactions: Efficient synthetic routes often involve one-pot reactions that combine multiple steps into a single process, allowing for high yields and reduced reaction times .

- Multi-Step Synthesis: More complex syntheses may require several steps including cyclization followed by substitution and functionalization reactions .

- Use of Catalysts: Transition metal catalysts (e.g., palladium or copper) are frequently employed to facilitate coupling reactions that introduce aryl groups onto the core structure .

The applications of pyrido[2,3-d]pyrimidin-7(8H)-ones extend across various fields:

- Pharmaceutical Development: As potential drug candidates targeting kinase-related pathways in cancer therapy.

- Biochemical Research: Investigating cellular signaling mechanisms due to their ability to modulate kinase activity.

These compounds serve as valuable scaffolds in drug discovery processes aimed at developing new therapeutics.

Studies on the interactions of pyrido[2,3-d]pyrimidin-7(8H)-ones with biological targets have revealed important insights:

- Binding Affinity: Research has demonstrated that specific substitutions can enhance binding affinity to target kinases by optimizing interactions within the active site .

- Selectivity Profiles: Structural modifications allow for the tuning of selectivity towards different kinases, which is crucial for minimizing off-target effects in therapeutic applications .

Pyrido(2,3-d)pyrimidin-7(8H)-one can be compared with several similar compounds that also feature heterocyclic structures:

The uniqueness of pyrido(2,3-d)pyrimidin-7(8H)-one lies in its specific combination of substituents that enhance its biological activity while providing opportunities for further modifications tailored to therapeutic needs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Maschberger P, Bauer M, Baumann-Siemons J, Zangl KJ, Negrescu EV, Reininger AJ, Siess W. Mildly oxidized low density lipoprotein rapidly stimulates via activation of the lysophosphatidic acid receptor Src family and Syk tyrosine kinases and Ca2+ influx in human platelets. J Biol Chem. 2000 Jun 23;275(25):19159-66. PubMed PMID: 10764819.